Cas no 1228531-70-1 (4-phenyl-2-(piperidin-4-yl)pyrimidine)

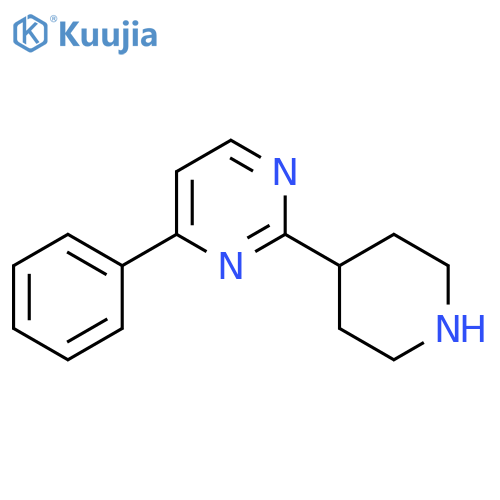

1228531-70-1 structure

商品名:4-phenyl-2-(piperidin-4-yl)pyrimidine

CAS番号:1228531-70-1

MF:C15H17N3

メガワット:239.315582990646

MDL:MFCD18945320

CID:5238184

PubChem ID:63317261

4-phenyl-2-(piperidin-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Phenyl-2-(piperidin-4-yl)pyrimidine

- Pyrimidine, 4-phenyl-2-(4-piperidinyl)-

- 4-phenyl-2-(piperidin-4-yl)pyrimidine

-

- MDL: MFCD18945320

- インチ: 1S/C15H17N3/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2

- InChIKey: BVGXZCQIEZIFGT-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C2N=CC=C(C3C=CC=CC=3)N=2)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 244

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 37.8

4-phenyl-2-(piperidin-4-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-312043-10.0g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Ambeed | A1091344-1g |

4-Phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95% | 1g |

$870.0 | 2024-04-25 | |

| Enamine | EN300-312043-0.1g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-312043-0.25g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-312043-5.0g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033406-1g |

4-Phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95% | 1g |

¥5971.0 | 2023-04-04 | |

| Enamine | EN300-312043-5g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 5g |

$3520.0 | 2023-09-05 | ||

| Enamine | EN300-312043-2.5g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-312043-0.05g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-312043-0.5g |

4-phenyl-2-(piperidin-4-yl)pyrimidine |

1228531-70-1 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 |

4-phenyl-2-(piperidin-4-yl)pyrimidine 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

1228531-70-1 (4-phenyl-2-(piperidin-4-yl)pyrimidine) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228531-70-1)4-phenyl-2-(piperidin-4-yl)pyrimidine

清らかである:99%

はかる:1g

価格 ($):783.0